Laminaribiose octaacetate
Overview
Description
Laminaribiose octaacetate is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This field encompasses carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Laminaribiose octaacetate can be synthesized through chemical glycosylation methods. One common approach involves the use of peracylated donors and glucofuranose protected by acetal groups. The glycosidic coupling is typically facilitated by a Lewis acid catalyst . Another method involves the enzymatic hydrolysis of laminarin, a natural polysaccharide, using β-1,3-glucanase .
Industrial Production Methods: Industrial production of this compound often employs continuous enzymatic processes. For instance, a packed bed reactor can be used for the continuous enzymatic production and adsorption of laminaribiose. This method combines enzymatic hydrolysis with adsorption on zeolite BEA to achieve high purity and productivity .
Chemical Reactions Analysis
Types of Reactions: Laminaribiose octaacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as thioglycosides or trichloroacetimidates in the presence of a catalyst.
Major Products: The major products formed from these reactions include various acetylated derivatives and oligosaccharides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Laminaribiose octaacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in carbohydrate chemistry for the synthesis of complex glycans.
Biology: In glycobiology, it helps study the structure and function of glycans in biological systems.
Industry: It is used in the production of bioactive oligosaccharides and as a germination agent in agriculture.
Mechanism of Action
The mechanism of action of laminaribiose octaacetate involves its interaction with specific enzymes and proteins in biological systems. For example, it can be hydrolyzed by β-1,3-glucanase to produce laminaribiose, which then acts as a prebiotic by promoting the growth of beneficial gut bacteria . The molecular targets and pathways involved include the enzymatic degradation of β-1,3-glucans and the subsequent utilization of the resulting oligosaccharides by probiotic bacteria .
Comparison with Similar Compounds
Cellobiose Octaacetate: Similar in structure but differs in the glycosidic linkage.
Maltose Octaacetate: Another acetylated disaccharide with different glycosidic bonds.
Sucrose Octaacetate: Contains different monosaccharide units and glycosidic linkages.
Uniqueness: Laminaribiose octaacetate is unique due to its β-1,3-glycosidic linkage, which imparts specific biological activities such as prebiotic effects and germination promotion. Its ability to be synthesized through both chemical and enzymatic methods also adds to its versatility .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(41-15(5)33)25(42-16(6)34)28(46-19)47-24-22(40-14(4)32)20(10-38-12(2)30)45-27(44-18(8)36)26(24)43-17(7)35/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27-,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQUPCAOOLXBPP-HYSGBLIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177088 | |
Record name | Laminaribiose octaacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22551-65-1 | |
Record name | Laminaribiose octaacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022551651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Laminaribiose octaacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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